Ethyl [4-(acetylamino)phenoxy]acetate
Overview
Description
Ethyl [4-(acetylamino)phenoxy]acetate is a compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.25 g/mol .
Synthesis Analysis
The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) was prepared by the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate . This synthesis process involves a classic acid-catalyzed Fischer esterification .Molecular Structure Analysis
The molecular structure of Ethyl [4-(acetylamino)phenoxy]acetate was characterized by elemental analysis, NMR (1H, 13C) spectroscopy, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P2(1)/c .Chemical Reactions Analysis
The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .Physical And Chemical Properties Analysis
Ethyl [4-(acetylamino)phenoxy]acetate is a colorless liquid . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Phenoxy derivatives, such as “Ethyl [4-(acetylamino)phenoxy]acetate”, are being investigated for their potential as therapeutic candidates . This research falls under the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
The methods of application or experimental procedures typically involve synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . This can include researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
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Medicinal Chemistry : Phenoxy derivatives, such as “Ethyl [4-(acetylamino)phenoxy]acetate”, are being investigated for their potential as therapeutic candidates . This research falls under the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
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Chemical Synthesis : Ethyl [4-(acetylamino)phenoxy]acetate could potentially be used in the synthesis of other complex organic compounds . The methods of application or experimental procedures typically involve synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
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Spectroscopic Analysis : Ethyl [4-(acetylamino)phenoxy]acetate can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) . This falls under the field of analytical chemistry, which involves the identification and measurement of the chemical components of natural and artificial materials .
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Medicinal Chemistry : Phenoxy derivatives, such as “Ethyl [4-(acetylamino)phenoxy]acetate”, are being investigated for their potential as therapeutic candidates . This research falls under the field of medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .
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Chemical Synthesis : Ethyl [4-(acetylamino)phenoxy]acetate could potentially be used in the synthesis of other complex organic compounds . The methods of application or experimental procedures typically involve synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
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Spectroscopic Analysis : Ethyl [4-(acetylamino)phenoxy]acetate can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) . This falls under the field of analytical chemistry, which involves the identification and measurement of the chemical components of natural and artificial materials .
Safety And Hazards
Future Directions
Phenoxy acetamide and its derivatives, including Ethyl [4-(acetylamino)phenoxy]acetate, have been the subject of recent investigations due to their potential therapeutic applications . These compounds could be the focus of future research in medicinal chemistry, with the aim of designing and developing new pharmaceutical compounds .
properties
IUPAC Name |
ethyl 2-(4-acetamidophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-16-12(15)8-17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRDUZXXPCTOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309496 | |
Record name | Ethyl (4-acetamidophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-acetamidophenoxy)acetate | |
CAS RN |
67202-81-7 | |
Record name | 67202-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212161 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl (4-acetamidophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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